Indeglitazar
CAS No.: 835619-41-5
Cat. No.: VC0530608
Molecular Formula: C19H19NO6S
Molecular Weight: 389.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 835619-41-5 |
---|---|
Molecular Formula | C19H19NO6S |
Molecular Weight | 389.4 g/mol |
IUPAC Name | 3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid |
Standard InChI | InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22) |
Standard InChI Key | YMPALHOKRBVHOJ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O |
Appearance | Solid powder |
Introduction
Discovery and Development of Indeglitazar
Scaffold-Based Fragment Screening
Indeglitazar originated from Plexxikon’s "scaffold-based discovery" platform, which integrates low-affinity biochemical screening with high-throughput co-crystallography . A library of 1,500–2,000 fragments (150–350 Da) was screened against PPARα, γ, and δ to identify pan-active scaffolds. The initial hit, 5-methoxyindole-3-propionic acid (compound 1), exhibited weak activity across PPARs (EC<sub>50</sub> ≈100–200 μM) but occupied a conserved binding pocket (Pocket A) in PPARγ’s ligand-binding domain (LBD) . Structural analysis revealed unoccupied adjacent regions (Pocket B), prompting sulfonamide derivatization to enhance potency and pan-activity .
Optimization to a Balanced Pan-Agonist
Structure-guided optimization yielded compound 3 (indeglitazar), which demonstrated nanomolar potency (EC<sub>50</sub>: PPARα 0.51 μM, PPARγ 0.37 μM, PPARδ 2.7 μM) and partial agonism for PPARγ (45% maximal activation vs. rosiglitazone) and PPARδ (67% vs. L-165041) . Key modifications included:
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Sulfonamide extension to occupy Pocket B, improving PPARδ binding .
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Propionic acid moiety for anchoring interactions with conserved residues (His-323, Tyr-327, His-449, Tyr-473) .
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Methoxy groups enhancing metabolic stability and oral bioavailability .
Ligand efficiency remained stable during optimization (0.32–0.35 kcal/mol per heavy atom), underscoring the scaffold’s drug-like properties .
Table 1: Pharmacokinetic Profile of Indeglitazar in Preclinical Models
Species | Dose (mg/kg) | C<sub>max</sub> (ng/mL) | Half-Life (h) | Oral Bioavailability (%) |
---|---|---|---|---|
Sprague-Dawley Rat | 10 | 8,517 | 6.2 | 98 |
Rhesus Monkey | 3 | 1,200 | 12.4 | 85 |
Pharmacological Profile and Mechanism of Action
PPAR Isoform Selectivity and Partial Agonism
Indeglitazar’s pan-activity arises from its adaptable binding mode across PPAR isoforms:
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PPARα: Full agonism via direct interactions with Tyr-314, Tyr-464, and His-440, stabilizing helix 12 (H12/AF-2 domain) .
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PPARγ: Partial agonism (45% efficacy) due to a water-mediated hydrogen bond displacing Tyr-327, destabilizing H12 .
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PPARδ: Intermediate efficacy (67%) via similar water-mediated interactions .
This differential H12 stabilization explains its selective modulation of transcriptional pathways.
Metabolic Effects in Preclinical Models
In Zucker diabetic fatty (ZDF) rats, indeglitazar (10 mg/kg/day) reduced glucose (-45%), HbA<sub>1c</sub> (-48%), triglycerides (-55%), and cholesterol (-40%) over 21 days, without increasing adiponectin or body weight . Contrastingly, rosiglitazone elevated adiponectin 3-fold but caused weight gain (+10%) .
Table 2: Metabolic Effects in Zucker Rats
Parameter | Vehicle | Indeglitazar (10 mg/kg) |
---|---|---|
Glucose (mg/dL) | 455.7 ± 97.7 | 256.3 ± 73.9* |
HbA<sub>1c</sub> (%) | 3.1 ± 0.2 | 1.5 ± 0.3* |
Triglycerides (mg/dL) | 688.0 ± 96.8 | 311.0 ± 114.7* |
Body Weight (g) | 392.3 ± 21.2 | 373.4 ± 28.9 |
*P < 0.05 vs. vehicle |
In ob/ob mice, indeglitazar matched pioglitazone’s glucose-lowering efficacy but showed superior insulin reduction (-58% vs. -37%) and milder adiponectin elevation (1.9-fold vs. 3.5-fold) .
Structural Insights into Partial Agonism
Co-Crystallography of PPAR-Indeglitazar Complexes
X-ray structures (PDB: 3ET1–3ET3) revealed:
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PPARγ-indeglitazar: Water-mediated interaction between Tyr-327 and the propionate group displaces H12 by 2.8 Å, reducing coactivator recruitment .
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PPARα-indeglitazar: Direct hydrogen bonding to Tyr-314 and Tyr-464 stabilizes H12, enabling full agonism .
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PPARδ-indeglitazar: Hybrid binding with partial water mediation, explaining intermediate efficacy .
Functional Consequences of Partial PPARγ Activation
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Adipocyte Differentiation: Indeglitazar’s EC<sub>50</sub> (0.32 μM) was 25-fold weaker than rosiglitazone (0.013 μM) in 3T3-L1 preadipocytes .
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Adiponectin Expression: In mature adipocytes, indeglitazar stimulated adiponectin mRNA by 50% vs. rosiglitazone’s 100% .
These findings suggest that partial PPARγ activation uncovers beneficial metabolic effects while mitigating adverse adipogenic effects.
Clinical Development and Discontinuation
Comparative Analysis with Other PPAR Agonists
Parameter | Indeglitazar | Rosiglitazone (PPARγ) | Fenofibrate (PPARα) | Elafibranor (PPARα/δ) |
---|---|---|---|---|
Glucose Reduction | +++ | +++ | + | ++ |
Triglyceride Reduction | +++ | + | +++ | +++ |
Weight Change | -4.8% | +10% | Neutral | -5% |
Adiponectin Change | +1.9x | +3.5x | Neutral | +2.0x |
Development Status | Discontinued | Marketed (Restricted) | Marketed | Phase III |
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